molecular formula C32H36N2O13 B14804988 Fmoc-Ser(GlcNAc(Ac)--D)-OH

Fmoc-Ser(GlcNAc(Ac)--D)-OH

Cat. No.: B14804988
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-HGFLXESSSA-N
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Description

Fmoc-Ser(GlcNAc(Ac)–D)-OH: is a glycosylated amino acid derivative used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with N-acetylglucosamine (GlcNAc) and protected with fluorenylmethyloxycarbonyl (Fmoc). This compound is significant in the field of glycopeptide synthesis due to its ability to introduce glycosylation into peptides, which is crucial for studying protein glycosylation and its effects on protein function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(GlcNAc(Ac)–D)-OH typically involves multiple steps:

    Glycosylation of Serine: The hydroxyl group of serine is glycosylated with N-acetylglucosamine. This step often requires the use of glycosyl donors and catalysts to facilitate the glycosylation reaction.

    Protection of Functional Groups: The amino group of serine is protected with the Fmoc group to prevent unwanted reactions during subsequent steps. This protection is usually achieved using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

    Acetylation: The hydroxyl groups of the glycosyl moiety are acetylated to protect them during peptide synthesis.

Industrial Production Methods

Industrial production of Fmoc-Ser(GlcNAc(Ac)–D)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Ser(GlcNAc(Ac)–D)-OH: is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Ser(GlcNAc(Ac)–D)-OH involves its incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis and is removed to allow coupling with other amino acids. The glycosylated serine residue introduces glycosylation into the peptide, which can affect the peptide’s properties and interactions. The acetyl groups protect the hydroxyl groups of the glycosyl moiety during synthesis and are removed to yield the final glycopeptide .

Comparison with Similar Compounds

Fmoc-Ser(GlcNAc(Ac)–D)-OH: can be compared with other glycosylated amino acid derivatives:

These compounds are unique in their ability to introduce specific glycosylation patterns into peptides, which is crucial for studying the effects of glycosylation on protein function and interactions.

Properties

Molecular Formula

C32H36N2O13

Molecular Weight

656.6 g/mol

IUPAC Name

(2S)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31-/m0/s1

InChI Key

ORICVOOXZDVFIP-HGFLXESSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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